(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride
Description
The compound “(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride” is a chiral tetrahydrofuran derivative featuring a 1-isopropyl-substituted pyrazole moiety and a carboxylic acid group, stabilized as a hydrochloride salt. The tetrahydrofuran core provides rigidity, while the pyrazole group may enhance metabolic stability and binding affinity in therapeutic contexts. The hydrochloride salt improves solubility, a critical factor for bioavailability.
Properties
Molecular Formula |
C11H17ClN2O3 |
|---|---|
Molecular Weight |
260.72 g/mol |
IUPAC Name |
(2S,3S)-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-7(2)13-9(3-5-12-13)10-8(11(14)15)4-6-16-10;/h3,5,7-8,10H,4,6H2,1-2H3,(H,14,15);1H/t8-,10-;/m0./s1 |
InChI Key |
XVCJXCVVVUNBAV-GNAZCLTHSA-N |
Isomeric SMILES |
CC(C)N1C(=CC=N1)[C@@H]2[C@H](CCO2)C(=O)O.Cl |
Canonical SMILES |
CC(C)N1C(=CC=N1)C2C(CCO2)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride typically involves multiple steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazole Moiety: This step often involves the reaction of a suitable pyrazole derivative with the tetrahydrofuran intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt, typically by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could be used in assays to determine its effects on various biological systems.
Medicine
In medicine, (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride may have potential therapeutic applications. Research could focus on its efficacy and safety as a drug candidate.
Industry
In industry, this compound could be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride would depend on its specific biological or chemical activity. It may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to various effects on cellular pathways.
Comparison with Similar Compounds
Structural Comparison with Tetrahydrofuran Derivatives
Tetrahydrofuran (THF) derivatives are widely studied for their conformational constraints and bioactivity. Below is a comparison with structurally related compounds:
Key Observations :
- The target compound’s pyrazole substituent distinguishes it from purine- or fluorinated-chain analogs, likely reducing molecular weight and altering target specificity .
- The hydrochloride salt contrasts with non-ionic derivatives (e.g., Compound 16’s acetylated sugars), suggesting improved aqueous solubility .
Comparison Based on Pyrazole Substituents
Pyrazole-containing compounds are valued for their metabolic stability and hydrogen-bonding capacity. The target’s 1-isopropyl-pyrazole group is compared below with analogs:
Key Observations :
- Unlike thiazole-based analogs (), pyrazole’s nitrogen-rich structure could favor interactions with metal ions or polar enzyme pockets .
Physicochemical and Pharmacokinetic Considerations
- Solubility : The hydrochloride salt in the target compound likely enhances water solubility versus neutral analogs (e.g., ’s acetylated derivatives).
- Lipophilicity: The absence of fluorinated chains (cf.
- Metabolic Stability : The pyrazole group may resist oxidative metabolism better than purine () or thiazole () systems, which are prone to enzymatic modification.
Biological Activity
(2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, focusing on its anti-inflammatory, anti-tumor, and antimicrobial activities.
Chemical Structure
The compound features a tetrahydrofuran ring substituted with a pyrazole moiety, which is known for various biological activities. The specific stereochemistry at the 2S and 3S positions may influence its interactions with biological targets.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives often exhibit significant anti-inflammatory properties. For instance, studies have shown that certain pyrazole compounds inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . The specific mechanism by which (2S,3S)-2-(1-Isopropyl-1H-pyrazol-5-yl)tetrahydrofuran-3-carboxylic acid hydrochloride exerts its effects remains to be fully elucidated but may involve modulation of NF-kB signaling pathways.
2. Antitumor Activity
Pyrazole derivatives have gained attention for their role in cancer therapy. Notably, some compounds have shown efficacy against various cancer cell lines by targeting protein kinases involved in tumor growth and proliferation . The compound may share these properties due to structural similarities with other known antitumor agents. Preliminary studies suggest that it could inhibit pathways associated with BRAF(V600E) mutations and EGFR signaling, which are crucial in many cancers.
Case Studies and Research Findings
Several studies have explored the biological activity of related pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
